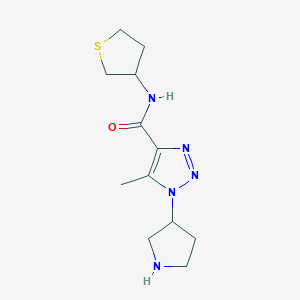
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and pathways in the body, making it a promising candidate for the treatment of various diseases. In
作用機序
The mechanism of action of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It works by binding to the active site of these enzymes and blocking their activity, thereby preventing the progression of diseases. The exact mechanism of action varies depending on the specific disease being targeted.
Biochemical and Physiological Effects:
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. Some of the most notable effects include:
1. Inhibition of Enzymes: This compound has been shown to inhibit the activity of several enzymes that are involved in various diseases, including cancer and inflammation.
2. Anti-proliferative Activity: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to have anti-proliferative activity, which means that it can inhibit the growth and division of cells.
3. Anti-inflammatory Activity: This compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation and pain in the body.
実験室実験の利点と制限
There are several advantages and limitations to using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments. Some of the advantages include:
1. Potent Inhibitor: This compound is a potent inhibitor of specific enzymes and pathways, making it a valuable tool for studying the mechanisms of various diseases.
2. Versatility: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be used to study a wide range of diseases, making it a versatile tool for researchers.
3. Specificity: This compound is highly specific in its inhibition of enzymes and pathways, which can help researchers avoid unwanted side effects.
Some of the limitations of using 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide in lab experiments include:
1. Complexity: The synthesis of this compound is complex and requires specialized equipment and expertise.
2. Cost: The cost of synthesizing 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide can be high, which may limit its use in some research settings.
3. Limited Availability: This compound may not be readily available in some regions, which can limit its use in research.
将来の方向性
There are several future directions for the research and development of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide. Some of the most promising directions include:
1. Clinical Trials: Further research is needed to determine the safety and efficacy of this compound in human clinical trials.
2. Combination Therapy: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Targeted Delivery: Researchers are exploring ways to target this compound specifically to diseased cells, which may reduce side effects and enhance its efficacy.
4. Structure-Activity Relationship Studies: Further studies are needed to determine the structure-activity relationship of this compound, which may lead to the development of more potent inhibitors.
Conclusion:
In conclusion, 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of specific enzymes and pathways makes it a valuable tool for researchers studying the mechanisms of diseases. Further research is needed to determine its safety and efficacy in human clinical trials and to explore new directions for its development.
合成法
The synthesis of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction of 5-methyl-1-pyrrolidin-3-ylamine with thiolan-3-yl isocyanate, followed by the addition of triazole-4-carboxylic acid. This process results in the formation of 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide as a white crystalline solid.
科学的研究の応用
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes and pathways that are involved in various diseases, including cancer, inflammation, and infectious diseases. Some of the most promising research applications of this compound include:
1. Cancer Treatment: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It works by targeting specific enzymes and pathways that are essential for cancer cell survival and proliferation.
2. Inflammation: This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
3. Infectious Diseases: 5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide has also been shown to have antiviral and antibacterial properties, making it a promising candidate for the treatment of infectious diseases such as HIV and tuberculosis.
特性
IUPAC Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-8-11(12(18)14-9-3-5-19-7-9)15-16-17(8)10-2-4-13-6-10/h9-10,13H,2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYADPEFOSUMXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCNC2)C(=O)NC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-pyrrolidin-3-yl-N-(thiolan-3-yl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
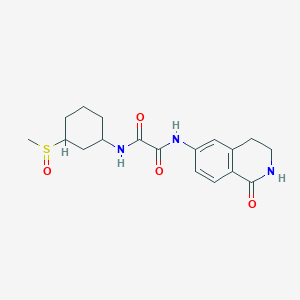
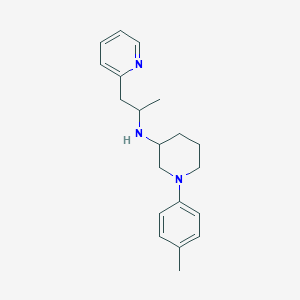
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
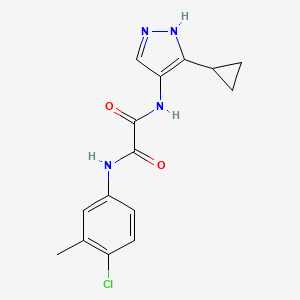
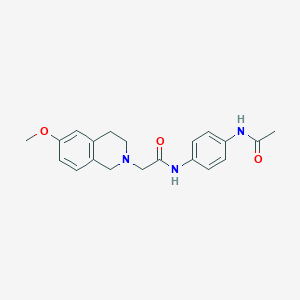
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
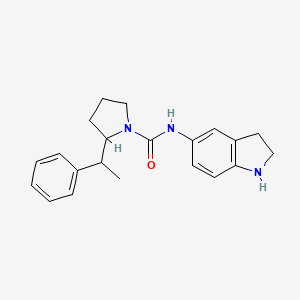
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)
